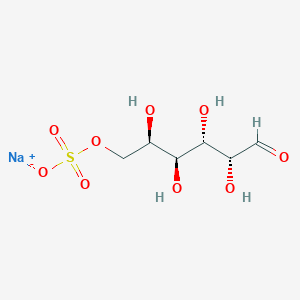

D-Galactose-6-O-sulfate sodium salt

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C6H11NaO9S |

|---|---|

Molekulargewicht |

282.20 g/mol |

IUPAC-Name |

sodium;[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] sulfate |

InChI |

InChI=1S/C6H12O9S.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H,12,13,14);/q;+1/p-1/t3-,4+,5+,6-;/m0./s1 |

InChI-Schlüssel |

NTLPRJIGOOEWLH-NQZVPSPJSA-M |

Isomerische SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)OS(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

C(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Pivotal Role of Sulfated Galactose in Cellular Processes: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

Sulfated galactose, a key structural component of various glycoconjugates, plays a critical and multifaceted role in a wide array of cellular processes. This technical guide provides an in-depth exploration of the functions of sulfated galactose, with a particular focus on its involvement in cell signaling, immune modulation, and cell adhesion. We present a comprehensive overview of the current understanding of how the sulfation patterns of galactose moieties influence their biological activity, supported by quantitative data, detailed experimental protocols for their study, and visual representations of the key signaling pathways involved. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of glycobiology, immunology, and drug development, offering insights into the therapeutic potential of targeting or utilizing sulfated galactose-containing molecules.

Introduction

Galactose, a simple monosaccharide, becomes a potent signaling molecule and structural component when modified with sulfate (B86663) groups. This sulfation is not random; rather, the position and degree of sulfation on the galactose ring create a complex code that is "read" by various proteins, thereby mediating a host of biological events. Sulfated galactose residues are integral components of glycosaminoglycans (GAGs), glycoproteins, and glycolipids, found on the cell surface and in the extracellular matrix (ECM).[1][2] Their functions are diverse, ranging from modulating the activity of growth factors and cytokines to facilitating cell-cell and cell-matrix interactions.[3] This guide will delve into the core functions of sulfated galactose, providing the technical details necessary for its study and potential therapeutic exploitation.

Core Functions of Sulfated Galactose in Cellular Processes

Immune Modulation

Sulfated galactans, polysaccharides rich in sulfated galactose, have been shown to be potent modulators of the immune system.[4] They can activate various immune cells, including macrophages, leading to the production of signaling molecules that orchestrate the immune response.

A key mechanism of action is through the activation of pattern recognition receptors (PRRs) on immune cells. For instance, sulfated galactans from the red seaweed Gracilaria fisheri have been shown to activate murine macrophages via the Dectin-1 signaling pathway.[5] This activation leads to a cascade of downstream events, including the enhanced secretion of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5]

The degree and position of sulfation are critical for these immunomodulatory effects. For example, studies on sulfated galactans from the green seaweed Caulerpa cupressoides have shown that while sulfation at C-2 of galactose is common in active compounds, sulfation at C-4 is not essential for their immunostimulatory activity.[1]

Cell Adhesion and L-selectin Binding

Sulfated galactose plays a crucial role in cell adhesion, particularly in the binding of leukocytes to endothelial cells, a critical step in the inflammatory response and lymphocyte homing. L-selectin, a cell adhesion molecule expressed on leukocytes, recognizes specific carbohydrate ligands on endothelial cells, and sulfation of these ligands is often essential for high-affinity binding.[6][7]

Specifically, the 6-O-sulfation of galactose within certain glycan structures has been implicated as a key binding determinant for L-selectin.[8] While the sialyl-Lewisx (sLex) motif is a known ligand for selectins, sulfation can significantly enhance or modify this interaction. For instance, the replacement of sialic acid with a sulfate group on the 3-position of galactose in the Lewisx structure (to form sulpho-Lewisx) results in a ligand that binds efficiently to all three selectins (E-, L-, and P-selectin).[9]

Role in Cancer Progression

The aberrant expression of sulfated galactose-containing molecules is frequently associated with cancer progression and metastasis.[3] These molecules can influence tumor cell adhesion, migration, and signaling. For example, galactose-3'-O-sulfation can alter the binding affinity of cell surface receptors to their extracellular ligands, impacting cell recognition and potentially promoting tumor metastasis.[3]

Sulfated galactans isolated from various seaweeds have demonstrated anti-cancer properties. A sulfated galactan from Gracilaria fisheri exhibited cytotoxic effects on cholangiocarcinoma (CCA) cell lines, with IC50 values ranging from approximately 45 to 68 μg/mL.[10] Another study on a sulfated polysaccharide from Saccharina japonica showed no toxicity at higher doses while possessing significant anti-inflammatory activities, which can be relevant in the tumor microenvironment.[11]

Extracellular Matrix Interactions

Sulfated galactose is a fundamental component of GAGs like keratan (B14152107) sulfate and chondroitin (B13769445) sulfate, which are major constituents of the extracellular matrix.[12] These sulfated GAGs contribute to the structural integrity of tissues and are involved in regulating cell signaling within the tissue microenvironment. The specific sulfation patterns of GAGs are crucial for their interactions with various proteins, including growth factors, cytokines, and cell surface receptors, thereby influencing processes like cell proliferation, differentiation, and migration.[13]

Quantitative Data on Sulfated Galactose Function

The biological activity of sulfated galactose is often concentration-dependent. The following tables summarize key quantitative data from various studies.

| Biological Effect | Sulfated Galactose Source/Type | Cell Type/System | Concentration/Value | Reference |

| Cytotoxicity (IC50) | Sulfated galactan from Gracilaria fisheri | HuCCA-1 (Cholangiocarcinoma) | ~45-68 µg/mL | [10] |

| Cytotoxicity (IC50) | Sulfated polysaccharide from Siraitia grosvenorii | A549 (Lung cancer) | 577.28 µg/mL | [14] |

| NO Production | Sulfated galactan from Gracilaria chouae | RAW264.7 macrophages | 6.64 µmol/L at 200 µg/mL | [4] |

| TNF-α Release | Fucogalactan from Sarcodon aspratus | Murine macrophages | 4.3-fold higher than lentinan at 50 µg/mL | [15] |

| Pro-inflammatory Cytokine Inhibition | Fucoidan (B602826) | TNF-α-stimulated human RPE cells | Dose-dependent decrease at 10-50 µg/mL | [16] |

| Neuroprotection (Binding Affinity) | Sulfated galactan from Botryocladia occidentalis | HIV-1 Tat | 7.5 x 10-8 M | [17] |

| Neuroprotection (Binding Affinity) | Sulfated galactan from Botryocladia occidentalis | HIV-1 gp120 | 3.2 x 10-7 M | [17] |

Table 1: Quantitative data on the biological effects of sulfated galactose.

Experimental Protocols

Analysis of Sulfated Galactose by Mass Spectrometry (MALDI-TOF)

Objective: To determine the mass and sulfation pattern of sulfated glycans.

Protocol:

-

Sample Preparation:

-

Enzymatic Digestion: Digest the glycosaminoglycan (e.g., chondroitin sulfate) sample with chondroitinase ABC (10 mU/µL in 0.01% w/v BSA) in 200 mM ammonium (B1175870) acetate (B1210297) (pH 7.7) overnight at 37°C.[3]

-

Desalting: Dry the digested sample and remove salts by repeated co-evaporation with methanol (B129727) (5 times).[3]

-

Resuspension: Redissolve the sample in MilliQ water.[3]

-

-

On-target Derivatization (using 3-HBA):

-

Matrix Application:

-

Apply 1 µL of a suitable matrix solution (e.g., 2,5-dihydroxybenzoic acid) to the derivatized sample spot and let it air-dry.[18]

-

-

MALDI-TOF MS Analysis:

-

Acquire mass spectra in either positive or negative ion mode, depending on the derivatization and expected ions.

-

For structural elucidation, perform tandem MS (MS/MS) to obtain fragment ions that can reveal the sulfation positions.[13]

-

Quantitative Analysis of Sulfated Galactose by HPLC

Objective: To separate and quantify sulfated monosaccharides.

Protocol:

-

Sample Hydrolysis:

-

Hydrolyze the glycoprotein (B1211001) or polysaccharide sample using 2 M trifluoroacetic acid (TFA) at 100°C for 3 hours to release monosaccharides.[19]

-

-

Derivatization (using 2-aminobenzoic acid - 2-AA):

-

Dry the hydrolysate and reconstitute in a solution of 80 mg/mL sodium acetate trihydrate.[19]

-

Add the 2-AA labeling reagent and a reducing agent (e.g., sodium cyanoborohydride) and incubate to derivatize the monosaccharides.

-

-

HPLC Separation:

-

Column: Use a reversed-phase column suitable for separating derivatized monosaccharides.[19]

-

Mobile Phase: Employ a gradient of an appropriate buffer system (e.g., ammonium acetate) and an organic solvent like acetonitrile.[12]

-

Detection: Use a fluorescence detector to monitor the 2-AA labeled monosaccharides.[19]

-

-

Quantification:

-

Generate a standard curve using known concentrations of derivatized galactose standards.

-

Calculate the concentration of galactose in the sample by comparing its peak area to the standard curve.

-

Macrophage Stimulation Assay

Objective: To assess the immunostimulatory activity of sulfated galactose by measuring cytokine production.

Protocol:

-

Cell Culture:

-

Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.[4]

-

-

Stimulation:

-

Seed the macrophages in a 96-well plate at a suitable density (e.g., 4 x 10^5 cells/mL).[20]

-

Treat the cells with various concentrations of the sulfated galactose sample for a specified period (e.g., 24 hours).[20] Include a positive control (e.g., lipopolysaccharide - LPS) and a negative control (media only).

-

-

Cytokine Measurement (e.g., TNF-α):

-

Collect the cell culture supernatant.

-

Measure the concentration of the cytokine of interest (e.g., TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[21]

-

-

Data Analysis:

-

Calculate the concentration of the cytokine produced in response to different concentrations of the sulfated galactose.

-

Plot the dose-response curve to determine the potency of the immunostimulatory effect.[22]

-

Visualization of Signaling Pathways

Dectin-1 Signaling Pathway

Sulfated galactans can activate macrophages through the Dectin-1 receptor, a C-type lectin receptor that recognizes β-glucans.[5] This signaling cascade is crucial for initiating an innate immune response.

Caption: Dectin-1 signaling pathway activated by sulfated galactan.

Integrin αvβ3 Signaling Pathway

Sulfated galactose-containing molecules in the extracellular matrix can interact with integrins, such as αvβ3, to modulate cell adhesion, migration, and survival signaling, which is particularly relevant in cancer.[2][23][24]

Caption: Integrin αvβ3 signaling initiated by ECM interaction.

Conclusion and Future Directions

Sulfated galactose is a deceptively simple molecule that holds immense biological complexity and therapeutic potential. Its varied roles in fundamental cellular processes, from orchestrating immune responses to influencing cell adhesion and cancer progression, underscore the importance of understanding the "sulfation code." This technical guide has provided a comprehensive overview of the functions of sulfated galactose, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Future research should continue to focus on elucidating the precise structure-function relationships of sulfated galactose-containing molecules. Advances in analytical techniques will be crucial for mapping the intricate sulfation patterns in different tissues and disease states. Furthermore, the development of synthetic sulfated oligosaccharides with defined structures will provide powerful tools for dissecting their biological roles and for designing novel therapeutics that can target these pathways with high specificity. The continued exploration of sulfated galactose holds great promise for the development of new treatments for a wide range of diseases, including inflammatory disorders, infectious diseases, and cancer.

References

- 1. Sulfated polysaccharide facilitates macrophage-Treg crosstalk to mitigate chronic inflammation in diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chemical characterization of a new sulfated polysaccharide from Gracilaria chouae and its activation effects on RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dectin-1 Signaling Update: New Perspectives for Trained Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-selectin: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfated disaccharide inhibitors of L-selectin: deriving structural leads from a physiological selectin ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biospectra.us [biospectra.us]

- 9. researchgate.net [researchgate.net]

- 10. Probing the Anti-Cancer Potency of Sulfated Galactans on Cholangiocarcinoma Cells Using Synchrotron FTIR Microspectroscopy, Molecular Docking, and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Sulfated Polysaccharide from Saccharina japonica Suppresses LPS-Induced Inflammation Both in a Macrophage Cell Model via Blocking MAPK/NF-κB Signal Pathways In Vitro and a Zebrafish Model of Embryos and Larvae In Vivo [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Straightforward Analysis of Sulfated Glycosaminoglycans by MALDI-TOF Mass Spectrometry from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure Characterization, In Vitro Antioxidant and Anti-Tumor Activity of Sulfated Polysaccharide from Siraitia grosvenorii [mdpi.com]

- 15. Fucogalactan isolated from Sarcodon aspratus elicits release of tumor necrosis factor-alpha and nitric oxide from murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibitory effect of fucoidan on TNF-α-induced inflammation in human retinal pigment epithelium cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 19. sketchviz.com [sketchviz.com]

- 20. mdpi.com [mdpi.com]

- 21. Stimulation of TNF-alpha release by fungal cell wall polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The concentration of tumor necrosis factor-α determines its protective or damaging effect on liver injury by regulating Yap activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to D-Galactose-6-O-sulfate sodium salt in Glycobiology Research

Introduction

D-Galactose-6-O-sulfate (Gal-6S) is a sulfated monosaccharide that plays a crucial role in a multitude of biological processes. As a fundamental component of larger glycoconjugates, such as glycosaminoglycans (GAGs) and glycoproteins, the strategic placement of its sulfate (B86663) group is pivotal for mediating molecular recognition events. This technical guide provides a comprehensive overview of D-Galactose-6-O-sulfate sodium salt, detailing its biochemical properties, biological functions, and applications for researchers, scientists, and drug development professionals. It serves as a critical tool in deciphering the "sulfation code" that governs cell signaling, adhesion, and various pathophysiological conditions.

Physicochemical Properties

This compound is a stable, crystalline solid that is typically supplied as a white to off-white powder.[][2] Its key properties are summarized below for easy reference.

| Property | Value | Citation(s) |

| CAS Number | 125455-62-1 | [][3][4] |

| Molecular Formula | C₆H₁₁NaO₉S | [][3][4] |

| Molecular Weight | 282.20 g/mol | [][3][4] |

| Appearance | White to Off-white Solid | [] |

| Purity | ≥95% | [] |

| Solubility | Slightly soluble in water and methanol | [] |

| Storage Conditions | Store at -20°C under an inert atmosphere | [] |

| IUPAC Name | sodium;[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl sulfate | [] |

Biological Role and Significance

The primary significance of D-Galactose-6-O-sulfate lies in its incorporation into complex carbohydrates, where it functions as a critical recognition motif.

Component of Glycosaminoglycans (GAGs): Gal-6S is a key structural component of keratan (B14152107) sulfate, a major GAG found in cartilage, bone, and the cornea.[][2] In keratan sulfate, the poly-LacNAc chain can be extensively modified with sulfate esters at the C-6 positions of both galactose and N-acetylglucosamine residues.[5] This sulfation pattern is crucial for maintaining tissue hydration and mediating signaling events within the extracellular matrix.[5] It is also found as a component in some types of carrageenan, a family of sulfated polysaccharides used widely in the food industry.[][2]

Modulation of Cell Signaling and Adhesion: The sulfation of galactose residues on glycoproteins and glycolipids can profoundly alter their interaction with binding partners, thereby regulating cell-cell and cell-extracellular matrix interactions.[6] This modification can change the binding affinity for extracellular ligands, influencing cellular adhesion, recognition, and even tumor metastasis.[6] For instance, sulfated glycans are known to interact with various cell adhesion molecules, including selectins.[7] While the 6-O-sulfation of galactose within the context of sialyl Lewis X (sLeX) can have varied effects, its presence on other glycan structures has been implicated as a binding determinant for L-selectin.[8]

Enzyme Substrate and Research Tool: D-Galactose-6-O-sulfate and oligosaccharides containing this motif are indispensable tools for studying the enzymes responsible for the "sulfation code." It is a substrate for galactose-6-sulfate sulfatase, an enzyme whose deficiency is linked to Morquio syndrome, a lysosomal storage disorder characterized by the accumulation of keratan sulfate.[9] Conversely, it is the product of keratan sulfate Gal-6-sulfotransferase (KSGal6ST), which transfers a sulfate group to the 6-position of galactose residues.[5] Therefore, Gal-6S is used to assay the activity of these enzymes and to screen for potential inhibitors or modulators.

Key Signaling and Interaction Pathways

The interaction of sulfated glycans with cell-surface receptors is a cornerstone of many physiological and pathological processes. The diagram below illustrates a simplified, conceptual pathway where a glycoprotein (B1211001) bearing a 6-O-sulfated galactose moiety interacts with L-selectin on a leukocyte, mediating cell adhesion—a critical step in immune response and inflammation.

Caption: Conceptual pathway of L-selectin binding to a 6-O-sulfated galactose motif.

Applications in Research and Drug Development

This compound is a versatile tool with several key applications:

-

Probing Enzyme Function: It is used to characterize the substrate specificity and kinetics of sulfotransferases and sulfatases involved in GAG metabolism.

-

Investigating Glycan-Binding Proteins: Researchers use this compound in binding assays (e.g., ELISA, surface plasmon resonance) to identify and characterize proteins that recognize 6-O-sulfated galactose, such as selectins and galectins.[4][8]

-

Diagnostic Research: It can be used as a diagnostic agent or in the development of assays to measure galactose levels or related enzyme activities in biological samples.[3]

-

Drug Discovery: As specific sulfation patterns are linked to diseases like inflammation and cancer, Gal-6S and its derivatives are used as starting points or competitors in screens for small molecule inhibitors that can block pathological glycan-protein interactions.[10][11] For example, inhibiting the interaction between selectins and their sulfated carbohydrate ligands is a therapeutic strategy for inflammatory disorders.[10]

Experimental Protocols

The following sections provide generalized methodologies for common experiments involving D-Galactose-6-O-sulfate. These protocols are intended as a starting point and should be optimized for specific experimental systems.

Protocol 1: Galactose-6-Sulfate Sulfatase Activity Assay

This protocol describes a method to measure the activity of a sulfatase that removes the 6-O-sulfate group from a galactose residue, based on principles used for assaying sulfatase activity in conditions like Morquio syndrome.[9]

Caption: General workflow for a sulfatase enzyme activity assay.

Methodology:

-

Substrate Preparation:

-

A suitable substrate is required, ideally labeled for easy detection (e.g., radiolabeled or fluorescently tagged). A trisaccharide prepared from keratan sulfate containing a terminal Gal-6S is an example of a physiological substrate.[9]

-

Prepare a stock solution of the substrate in an appropriate assay buffer (e.g., 0.1 M sodium acetate, pH 5.0).

-

-

Enzyme Reaction:

-

Prepare the enzyme source, such as a crude lysate from cultured skin fibroblasts or a purified recombinant sulfatase.

-

In a microcentrifuge tube, combine the enzyme preparation with the substrate solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours). Include a negative control with heat-inactivated enzyme.

-

-

Reaction Termination:

-

Stop the reaction by adding a quenching buffer or by heat inactivation (e.g., boiling for 5 minutes).

-

-

Product Analysis:

-

Separate the desulfated product from the remaining sulfated substrate. Anion-exchange chromatography is effective, as the negatively charged sulfate group will cause the substrate to bind more strongly to the column than the neutral product.

-

Quantify the amount of product generated, for instance, by measuring the radioactivity in the eluted fractions corresponding to the desulfated product.

-

-

Calculation:

-

Calculate the enzyme activity, typically expressed as pmol of substrate converted per hour per mg of protein.

-

Protocol 2: Competitive ELISA for Inhibitor Screening

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to screen for inhibitors of the interaction between a Gal-6S binding protein (e.g., a selectin) and its ligand.

Methodology:

-

Plate Coating:

-

Coat a 96-well high-binding microplate with a glycoconjugate containing the D-Galactose-6-O-sulfate motif (e.g., biotinylated keratan sulfate followed by streptavidin, or directly with a neoglycoprotein). Incubate overnight at 4°C.

-

Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature. Wash again.

-

-

Competitive Binding:

-

Prepare a solution of the recombinant Gal-6S binding protein (e.g., L-selectin-Fc chimera) at a pre-determined concentration that gives a submaximal signal.

-

In separate tubes, pre-incubate this protein solution with various concentrations of the test inhibitor or this compound (as a positive control) for 30 minutes.

-

-

Incubation on Plate:

-

Add the pre-incubated protein-inhibitor mixtures to the coated and blocked wells.

-

Incubate for 1-2 hours at room temperature to allow the protein to bind to the immobilized ligand.

-

Wash the plate thoroughly to remove unbound protein.

-

-

Detection:

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-Fc antibody) that recognizes the binding protein. Incubate for 1 hour.

-

Wash the plate thoroughly.

-

Add a chromogenic substrate (e.g., TMB). A colored product will develop in proportion to the amount of binding protein captured on the plate.

-

-

Analysis:

-

Stop the reaction with a stop solution (e.g., 2 M H₂SO₄) and read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

The signal will be inversely proportional to the inhibitory activity of the test compound. Calculate the IC₅₀ value for potent inhibitors.

-

Conclusion

This compound is more than a simple monosaccharide; it is a fundamental piece of the complex puzzle of glycobiology. Its presence within larger structures dictates molecular interactions that are vital for tissue architecture, immune surveillance, and cellular communication. For researchers and drug developers, this compound provides an essential chemical tool to dissect enzymatic pathways, probe intricate cell-signaling networks, and design novel therapeutic agents that target the glycan-mediated interactions underlying numerous diseases. A thorough understanding of its properties and applications is paramount to advancing the field of glycobiology and translating its discoveries into clinical solutions.

References

- 2. dextrauk.com [dextrauk.com]

- 3. D-Galactose-6-O-sulphate sodium | 125455-62-1 | MG00761 [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Roles of galactose 3'-O- sulfation in signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Galactose 6-sulfate sulfatase activity in Morquio syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitors of selectin functions in the treatment of inflammatory skin disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Turning-Off Signaling by Siglecs, Selectins, and Galectins: Chemical Inhibition of Glycan-Dependent Interactions in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of D-Galactose-6-O-sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactose-6-O-sulfate is a sulfated monosaccharide that plays a crucial role as a structural component of various complex carbohydrates in both marine and terrestrial organisms. Its presence and specific sulfation pattern are critical for the biological activities of the parent polysaccharides, influencing their physical properties and their interactions with cellular components. This technical guide provides an in-depth overview of the natural occurrence of D-Galactose-6-O-sulfate, detailing its presence in marine algae and animal tissues. Furthermore, this document outlines the experimental protocols for the analysis of this sulfated sugar and explores the signaling pathways associated with the larger polysaccharides in which it is found.

Natural Occurrence of D-Galactose-6-O-sulfate

D-Galactose-6-O-sulfate is not typically found as a free monosaccharide in nature. Instead, it is a key constituent of larger, structurally complex polysaccharides. The primary natural sources of this sulfated sugar are marine red algae and the extracellular matrix of animal tissues.

In Marine Red Algae (Rhodophyta)

In marine red algae, D-Galactose-6-O-sulfate is a fundamental building block of carrageenans , a family of linear sulfated polysaccharides. These galactans are major components of the algal cell wall and are classified into different types, primarily kappa (κ), iota (ι), and lambda (λ), based on their sulfation patterns and the presence of 3,6-anhydrogalactose. D-Galactose-6-O-sulfate is particularly important as a precursor unit in the biosynthesis of these carrageenans. For instance, μ-carrageenan and ν-carrageenan, the biosynthetic precursors to κ-carrageenan and ι-carrageenan respectively, contain D-galactose-6-sulfate residues.[1] An enzymatic or alkaline-induced cyclization of these D-galactose 6-sulfate units leads to the formation of 3,6-anhydro-α-D-galactose, a key structural feature of gelling carrageenans.[2]

The overall sulfate (B86663) content of carrageenans varies between types, with λ-carrageenan being the most sulfated and κ-carrageenan the least. While specific quantitative data for the molar percentage of D-Galactose-6-O-sulfate in different carrageenan types is not extensively reported, the total sulfate ester content provides an indirect measure of the prevalence of sulfated monosaccharides.

| Carrageenan Type | Main Repeating Disaccharide Unit | Average Sulfate Ester Content (% by weight) |

| Kappa (κ) | →3)-β-D-Galp-(1→4)-α-D-3,6-AnGalp-(1→ | 25-30% |

| Iota (ι) | →3)-β-D-Galp-(1→4)-α-D-3,6-AnGalp-2-SO₃⁻-(1→ | 28-38% |

| Lambda (λ) | →3)-β-D-Galp-2-SO₃⁻-(1→4)-α-D-Galp-2,6-(SO₃⁻)₂-(1→ | 32-39% |

Table 1: General Sulfate Content in Different Carrageenan Types.

In Animal Tissues

In animal tissues, D-Galactose-6-O-sulfate is a prominent component of keratan (B14152107) sulfate (KS) , a glycosaminoglycan (GAG) found in the extracellular matrix of various tissues, most notably cartilage, cornea, and bone. Keratan sulfate chains are composed of repeating disaccharide units of N-acetyllactosamine (Galβ1-4GlcNAcβ1-3), where the C6 positions of both galactose and N-acetylglucosamine can be sulfated.[3]

The degree and pattern of sulfation in keratan sulfate can vary significantly depending on the tissue source and developmental stage. This structural heterogeneity is crucial for its biological functions, including hydration of tissues and interaction with signaling molecules. Quantitative analysis of keratan sulfate disaccharides has revealed the relative abundance of monosulfated and disulfated units, the latter of which contains D-Galactose-6-O-sulfate.

| Tissue Source | Monosulfated Disaccharide (Gal-GlcNAc6S) (% of total sulfated KS disaccharides) | Disulfated Disaccharide (Gal6S-GlcNAc6S) (% of total sulfated KS disaccharides) | Reference |

| Bovine Cornea | 84% | 14% | [4] |

| Bovine Intervertebral Disc | 9% | 91% | [4] |

| Human Costal Cartilage | 17% | 79% | [4] |

| Normal Human Cornea | 42% | 54% | [3] |

Table 2: Molar Percentage of Monosulfated and Disulfated Disaccharides in Keratan Sulfate from Various Tissues.

Experimental Protocols

The analysis of D-Galactose-6-O-sulfate from its natural polysaccharide sources typically involves a multi-step process including extraction, hydrolysis, and chromatographic separation and quantification.

Extraction of Sulfated Polysaccharides from Marine Algae

-

Pre-treatment: The dried algal material is first treated with organic solvents (e.g., ethanol (B145695), acetone) to remove pigments and lipids.

-

Extraction: The pre-treated biomass is then subjected to hot water extraction (e.g., at 80-90°C for 2-4 hours) to solubilize the sulfated polysaccharides. The extraction efficiency can be enhanced by using weak acid or enzymatic digestion (e.g., with papain or cellulase).

-

Purification: The crude extract is clarified by centrifugation or filtration. Proteins are removed by precipitation with trichloroacetic acid or by enzymatic digestion with proteases. The sulfated polysaccharides are then precipitated from the supernatant by the addition of ethanol or isopropanol.

-

Fractionation (Optional): The purified polysaccharide mixture can be further fractionated based on charge density using anion-exchange chromatography (e.g., DEAE-cellulose column).

Acid Hydrolysis for Monosaccharide Analysis

To quantify the amount of D-Galactose-6-O-sulfate, the purified polysaccharide must be hydrolyzed to its constituent monosaccharides.

-

Two-Step Acid Hydrolysis: A two-step acid hydrolysis protocol is often employed for complete depolymerization, especially for polysaccharides rich in uronic acids.

-

Step 1 (Pre-hydrolysis): The polysaccharide sample (e.g., 5 mg) is treated with a weak acid, such as 0.09 M trifluoroacetic acid (TFA), at a moderate temperature (e.g., 79°C) for a defined period (e.g., 1.5 hours).[5]

-

Step 2 (Strong Acid Hydrolysis): After removal of the weak acid, the sample is subjected to hydrolysis with a stronger acid, such as 2 M sulfuric acid, at a higher temperature (e.g., 100°C) for a longer duration (e.g., 2 hours).[5]

-

-

Neutralization: The hydrolyzed sample is neutralized with a suitable base, such as barium carbonate or sodium hydroxide (B78521).

-

Desalting: The neutralized hydrolysate is desalted using techniques like electrodialysis or by passing it through a mixed-bed ion-exchange resin.

Quantification by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the separation and quantification of underivatized carbohydrates.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a high-pH anion-exchange column (e.g., Dionex CarboPac™ series) and a pulsed amperometric detector.

-

Mobile Phase: An isocratic or gradient elution with a sodium hydroxide solution is typically used to separate the monosaccharides. The concentration of the eluent is optimized based on the specific monosaccharides being analyzed.

-

Detection: The pulsed amperometric detector provides sensitive and direct detection of carbohydrates without the need for derivatization.

-

Quantification: The concentration of D-Galactose-6-O-sulfate in the sample is determined by comparing the peak area to a standard curve generated from known concentrations of a D-Galactose-6-O-sulfate standard.

Signaling Pathways

Direct signaling pathways initiated by the monosaccharide D-Galactose-6-O-sulfate have not been extensively characterized. However, the sulfation patterns of the larger polysaccharides in which it resides are known to be critical for their biological activities and interactions with cellular signaling pathways.

Signaling Associated with Sulfated Galactans from Marine Algae

Sulfated galactans from marine algae have been shown to modulate various cellular processes, including immune responses and cell proliferation. The signaling pathways implicated often involve interactions with cell surface receptors.

Caption: Signaling pathways modulated by sulfated galactans.

Role of Sulfation in Glycosaminoglycan Signaling

In animal tissues, the sulfation patterns of glycosaminoglycans, including keratan sulfate, are crucial for their interactions with a wide range of proteins, including growth factors, cytokines, and their receptors. This "sulfation code" determines the specificity of these interactions and subsequently modulates downstream signaling events. For example, specific sulfation patterns on heparan sulfate proteoglycans are essential for the binding and activation of fibroblast growth factors (FGFs) and their receptors, thereby regulating processes like cell growth, differentiation, and angiogenesis. While the direct signaling role of keratan sulfate is less defined compared to heparan sulfate and chondroitin (B13769445) sulfate, its high degree of sulfation, including the presence of D-Galactose-6-O-sulfate, suggests a significant role in modulating the extracellular environment and cellular behavior.

References

- 1. Carrageenans and Their Oligosaccharides from Red Seaweeds Ahnfeltiopsis flabelliformis and Mastocarpus pacificus (Phyllophoraceae) and Their Antiproliferative Activity [mdpi.com]

- 2. Structural Diversity in Galactans From Red Seaweeds and Its Influence on Rheological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective depolymerisation of keratan sulfate: production of radiolabelled substrates for 6-O-sulfogalactose sulfatase and beta-D-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Biosynthesis of Galactose-6-O-Sulfate in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of galactose-6-O-sulfate in mammalian systems. The primary focus is on the core enzymatic processes, their regulation, and the experimental methodologies used to study this important post-translational modification. The sulfation of galactose at the 6-O position is a critical step in the formation of complex carbohydrates, most notably keratan (B14152107) sulfate (B86663), a glycosaminoglycan essential for the structure and function of various tissues, including cartilage, cornea, and the central nervous system.

Core Biosynthetic Pathway

The biosynthesis of galactose-6-O-sulfate is not a standalone process but rather an integral part of the synthesis of larger glycoconjugates, predominantly keratan sulfate (KS). The key reaction is the transfer of a sulfonate group from a universal donor to the 6-hydroxyl group of a galactose residue within a growing polysaccharide chain.

Key Components:

-

Enzyme: The primary enzyme responsible for this reaction is Carbohydrate Sulfotransferase 1 (CHST1) , also known as Keratan Sulfate Galactose 6-O-Sulfotransferase (KSGal6ST). CHST1 is a Type II transmembrane protein located in the Golgi apparatus.[1][2]

-

Sulfate Donor: The universal sulfate donor for this and other sulfotransferase reactions is 3'-phosphoadenosine-5'-phosphosulfate (PAPS) . PAPS is synthesized in the cytoplasm and transported into the Golgi lumen.

-

Acceptor Substrate: The acceptor substrate for CHST1 is a galactose residue, typically within a poly-N-acetyllactosamine chain, the backbone of keratan sulfate.[3] CHST1 exhibits a preference for internal galactose residues, particularly those adjacent to a 6-O-sulfated N-acetylglucosamine (GlcNAc-6S) residue.[4][5][6]

The biosynthesis of the core keratan sulfate chain involves the sequential action of glycosyltransferases, followed by sulfation events. The sulfation of GlcNAc residues often precedes the sulfation of adjacent galactose residues, highlighting a coordinated enzymatic process within the Golgi.[7]

Quantitative Data

The enzymatic activity of CHST1 is crucial for the proper biosynthesis of keratan sulfate. The following table summarizes available quantitative data for this enzyme.

| Enzyme | Substrate | Km | Vmax/Specific Activity | Organism/System | Reference |

| CHST1 | alpha-Lactose | - | >500 pmol/min/µg | Recombinant Human | |

| CHST1 | Keratan Sulfate | - | - | Bovine Keratocytes | [8] |

Note: Comprehensive kinetic data (Km and Vmax) for a wide range of defined oligosaccharide substrates are not extensively reported in a consolidated format. The available data often focuses on specific activity with particular substrates.

Experimental Protocols

Sulfotransferase Activity Assay (Non-Radioactive)

This protocol is based on a universal phosphatase-coupled assay that detects the reaction product 3'-phosphoadenosine-5'-phosphate (PAP).[9][10]

Principle: CHST1 transfers sulfate from PAPS to the galactose acceptor, producing sulfated galactose and PAP. A specific phosphatase then hydrolyzes PAP to AMP and inorganic phosphate (B84403) (Pi). The released Pi is quantified using a Malachite Green-based colorimetric reagent.

Materials:

-

Recombinant human CHST1 (e.g., from R&D Systems, Cat# 5316-ST)

-

PAPS (sulfate donor)

-

Acceptor substrate (e.g., keratan sulfate, specific oligosaccharides)

-

PAP-specific phosphatase (e.g., IMPAD1)

-

Malachite Green Phosphate Detection Kit

-

Assay Buffer: 50 mM Tris, 15 mM MgCl₂, pH 7.5

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing PAPS, the acceptor substrate, and the PAP-specific phosphatase in the assay buffer.

-

Initiate the reaction by adding the CHST1 enzyme to the wells. Include a no-enzyme control.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and develop the color by adding the Malachite Green reagent according to the manufacturer's instructions.

-

Measure the absorbance at 620 nm using a plate reader.

-

Calculate the amount of phosphate released by comparing the absorbance to a standard curve of known phosphate concentrations. The amount of phosphate is directly proportional to the sulfotransferase activity.

References

- 1. Gene - CHST1 [maayanlab.cloud]

- 2. CHST1 - Wikipedia [en.wikipedia.org]

- 3. KSGal6ST Is Essential for the 6-Sulfation of Galactose within Keratan Sulfate in Early Postnatal Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Biomimetic Synthetic Strategy Can Provide Keratan Sulfate I and II Oligosaccharides with Diverse Fucosylation and Sulfation Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Phosphatase-Coupled Sulfotransferase Assay: R&D Systems [rndsystems.com]

- 10. bio-techne.com [bio-techne.com]

D-Galactose-6-O-Sulfate in Keratan Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keratan (B14152107) sulfate (B86663) (KS) is a unique member of the glycosaminoglycan (GAG) family, characterized by a repeating disaccharide unit of β-1,4-linked D-galactose (Gal) and β-1,3-linked N-acetylglucosamine (GlcNAc). Unlike other GAGs, it lacks a uronic acid component. A key structural feature of keratan sulfate is the extensive sulfation at the C6 position of both monosaccharide residues, including D-galactose-6-O-sulfate, which plays a critical role in the biological functions of KS. This technical guide provides an in-depth overview of D-galactose-6-O-sulfate as a component of keratan sulfate, covering its structural diversity, biosynthesis, functional roles, and key experimental methodologies for its study.

Structural Diversity and Distribution of D-Galactose-6-O-Sulfate in Keratan Sulfate

The structure of keratan sulfate, including the degree of galactose-6-O-sulfation, exhibits significant heterogeneity depending on the tissue source, age, and species.[1][2] There are three main types of keratan sulfate, classified based on their linkage to a core protein.[3]

-

Keratan Sulfate I (KSI) : Found predominantly in the cornea, KSI is N-linked to asparagine residues of core proteins such as lumican, keratocan, and mimecan.[3][4] Corneal KSI is characterized by variable sulfation, with domains ranging from non-sulfated to monosulfated and disulfated regions.[4][5] The amount of KS in the cornea is approximately 10-fold higher than in cartilage.[4]

-

Keratan Sulfate II (KSII) : Typically found in skeletal tissues like cartilage, KSII is O-linked to serine or threonine residues via an N-acetylgalactosamine.[3] Cartilage KSII is generally shorter than corneal KSI and is almost completely sulfated, consisting mainly of disulfated repeating units.[4][5]

-

Keratan Sulfate III (KSIII) : Identified in the brain, KSIII is O-linked to serine or threonine via a mannose residue.[5]

The degree of 6-O-sulfation of galactose residues varies significantly between tissues, with a general trend of: nasal cartilage > cornea > brain .[1]

Quantitative Data on Keratan Sulfate Structure

| Parameter | Cornea (Bovine, KSI) | Cartilage (Bovine, KSII) | Brain | Reference(s) |

| Predominant Type | KSI | KSII | KSIII | [3][4][5] |

| Linkage to Core Protein | N-linked to Asn | O-linked to Ser/Thr | O-linked to Ser/Thr via Man | [3][4][5] |

| Chain Length (disaccharides) | Long (domains of 8-32) | Shorter (5-11) | - | [2][4] |

| Galactose-6-O-Sulfation | Variable | High (almost completely disulfated) | Lower than cornea and cartilage | [1][4][5] |

| Relative Abundance | High (10x higher than cartilage) | Moderate | Low | [4] |

| Proportion of Di-sulfated KS | ~42% (in KS-I) | Nearly 100% | - | [6] |

Biosynthesis of Keratan Sulfate and D-Galactose-6-O-Sulfation

The biosynthesis of keratan sulfate is a complex process involving the coordinated action of various glycosyltransferases and sulfotransferases in the Golgi apparatus.

The process begins with the synthesis of the linkage region on a core protein, followed by the elongation of the poly-N-acetyllactosamine backbone by the alternating addition of galactose and N-acetylglucosamine residues.

The sulfation of the galactose residues at the 6-O-position is a critical modification catalyzed by specific sulfotransferases. The key enzyme responsible for this is keratan sulfate galactose 6-O-sulfotransferase (KSGal6ST) , also known as CHST1.[7] Another enzyme, chondroitin (B13769445) 6-sulfotransferase (C6ST), has also been shown to exhibit activity towards galactose in keratan sulfate.[2]

Functional Roles of D-Galactose-6-O-Sulfate in Keratan Sulfate

The sulfation patterns of keratan sulfate, including the presence of D-galactose-6-O-sulfate, are crucial for its diverse biological functions. The negatively charged sulfate groups mediate interactions with a wide range of proteins, influencing cellular behavior and tissue homeostasis.[5]

Axonal Guidance

Keratan sulfate plays a significant role in the developing nervous system, particularly in axonal guidance. It interacts with components of the Slit-Robo signaling pathway .[4][5] Slit proteins are secreted guidance cues that bind to Roundabout (Robo) receptors on the surface of neuronal growth cones, typically inducing a repulsive response. Keratan sulfate can bind to Slit2, potentially modulating its interaction with Robo receptors and thereby influencing axon repulsion and neuronal migration.[8][9]

Growth Factor Signaling

Keratan sulfate has been shown to interact with several fibroblast growth factors (FGFs), including FGF1 and FGF2.[4][10] This interaction can modulate the activity of these growth factors, which are involved in a wide range of cellular processes, including proliferation, differentiation, and wound healing. The binding of KS to FGFs can either enhance or inhibit their signaling, depending on the specific context and the structure of the KS chain.

Other Functions

-

Corneal Transparency: The high concentration and specific organization of keratan sulfate proteoglycans in the cornea are essential for maintaining tissue hydration and transparency.[2]

-

Cartilage Function: In cartilage, the highly sulfated KSII contributes to the tissue's ability to resist compressive forces.

-

Cell Adhesion and Migration: By interacting with various cell surface and extracellular matrix proteins, keratan sulfate can influence cell adhesion and migration.

Experimental Protocols

A variety of techniques are employed for the isolation, characterization, and quantitative analysis of keratan sulfate and its constituent sulfated monosaccharides.

Isolation and Purification of Keratan Sulfate

A general workflow for the isolation of keratan sulfate from tissues such as cornea or cartilage is as follows:

-

Tissue Homogenization: The tissue is minced and homogenized in a suitable buffer.

-

Proteolysis: The homogenate is treated with a protease, such as papain or proteinase K, to digest the core proteins and release the GAG chains.

-

Anion Exchange Chromatography: The digest is applied to an anion exchange column to separate the negatively charged GAGs from other components.

-

Ethanol (B145695) Precipitation: The GAG-containing fractions are subjected to differential ethanol precipitation to separate keratan sulfate from other GAGs like chondroitin sulfate.

-

Further Purification: Additional chromatographic steps, such as gel filtration, may be used to obtain highly purified keratan sulfate.

Structural Analysis by Enzymatic Digestion and Chromatography

The detailed structure of keratan sulfate, including the degree of galactose-6-O-sulfation, is often determined by enzymatic digestion followed by chromatographic or electrophoretic analysis of the resulting fragments.

Enzymatic Digestion:

-

Keratanase II: This enzyme cleaves the β-1,3-N-acetylglucosaminidic linkages to galactose, but only when the N-acetylglucosamine is sulfated at the C6 position. This digestion yields a mixture of monosulfated (Gal-β-1,4-GlcNAc(6S)) and disulfated (Gal(6S)-β-1,4-GlcNAc(6S)) disaccharides.[11][12]

-

Endo-β-galactosidase: This enzyme cleaves internal β-1,4-galactosidic linkages.

Protocol for Keratanase II Digestion:

-

Incubate the purified keratan sulfate (1-100 ng) with keratanase II (e.g., 10 mIU) in a suitable buffer (e.g., 5 mM sodium acetate, pH 6.0) at 37°C for 24 hours.[12]

-

Terminate the reaction, for example, by heat inactivation.

-

The resulting digest is then ready for analysis.

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): The digested disaccharides can be separated and quantified by strong anion-exchange (SAX)-HPLC.[13] Detection can be achieved through post-column derivatization with a fluorescent probe.[13]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive technique allows for the separation and quantification of different sulfated disaccharides based on their mass-to-charge ratio.[1][14][15] This method can distinguish between monosulfated and disulfated species, providing quantitative data on the degree of galactose-6-O-sulfation.[1][16]

-

Fluorophore-Assisted Carbohydrate Electrophoresis (FACE): In this method, the reducing ends of the enzymatically generated oligosaccharides are labeled with a fluorophore. The labeled fragments are then separated by polyacrylamide gel electrophoresis and visualized under UV light.[17][18][19] This technique provides a profile of the different sulfated structures present in the keratan sulfate chain.[20][21]

Conclusion

D-galactose-6-O-sulfate is an integral and functionally significant component of keratan sulfate. The degree of its incorporation into the poly-N-acetyllactosamine backbone is tightly regulated and varies between different tissues and physiological states. This sulfation plays a crucial role in mediating the interactions of keratan sulfate with a diverse array of proteins, thereby influencing key biological processes such as axonal guidance, growth factor signaling, and the maintenance of tissue structure and function. The advanced analytical techniques now available provide powerful tools for elucidating the complex structures and functions of keratan sulfate, opening new avenues for research and the development of novel therapeutic strategies targeting KS-mediated pathways.

References

- 1. Analytical method for keratan sulfates by high-performance liquid chromatography/turbo-ionspray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. www1.udel.edu [www1.udel.edu]

- 3. KSGal6ST Is Essential for the 6-Sulfation of Galactose within Keratan Sulfate in Early Postnatal Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Keratan sulfate, a complex glycosaminoglycan with unique functional capability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Di-sulfated Keratan Sulfate as a Novel Biomarker for Mucopolysaccharidosis II, IVA, and IVB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of the interaction between Robo1 and heparin and other glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactome | SLITs bind keratan sulfate [reactome.org]

- 9. Keratan sulfate, an electrosensory neurosentient bioresponsive cell instructive glycosaminoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation of bovine corneal keratan sulfate and its growth factor and morphogen binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-performance liquid chromatography analysis of keratan sulfate oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. [Keratan sulfate oligosaccharides]:Glycoscience Protocol Online Database [jcggdb.jp]

- 13. researchgate.net [researchgate.net]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. Keratan Sulfate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 16. Measurement of Elevated Concentrations of Urine Keratan Sulfate by UPLC-MSMS in Lysosomal Storage Disorders (LSDs): Comparison of Urine Keratan Sulfate Levels in MPS IVA Versus Other LSDs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorophore-assisted carbohydrate electrophoresis (FACE) of glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. Keratan sulfate disaccharide composition determined by FACE analysis of keratanase II and endo-beta-galactosidase digestion products - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Sulfated Monosaccharides in Orchestrating Cell Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Sulfated monosaccharides, once considered mere structural components of the extracellular matrix, are now recognized as critical regulators of a multitude of cell signaling pathways. Their intricate sulfation patterns create a complex "sulfation code" that dictates specific interactions with proteins, thereby modulating fundamental cellular processes such as proliferation, differentiation, adhesion, and migration. This technical guide delves into the core principles of sulfated monosaccharide-mediated signaling, providing researchers, scientists, and drug development professionals with a comprehensive overview of their involvement in key pathways, quantitative interaction data, and detailed experimental protocols for their investigation. Understanding these mechanisms is paramount for the development of novel therapeutic strategies targeting a wide range of diseases, including cancer, inflammatory disorders, and developmental abnormalities.

Introduction: The Sulfation Code in Cellular Communication

The surfaces of cells and the extracellular matrix are adorned with a dense and complex layer of glycans, collectively known as the glycocalyx. Among these, sulfated glycosaminoglycans (GAGs) and the sulfated monosaccharides that constitute them play a pivotal role in intercellular communication. The addition of sulfate (B86663) groups to specific positions on monosaccharide rings, a process catalyzed by a family of sulfotransferases, generates an immense diversity of structures. This "sulfation code" creates unique binding sites for a vast array of signaling proteins, including growth factors, cytokines, chemokines, and their receptors. By modulating the assembly and stability of signaling complexes, sulfated monosaccharides act as essential co-receptors and gatekeepers of cellular responses.

Key Signaling Pathways Modulated by Sulfated Monosaccharides

The influence of sulfated monosaccharides extends across numerous signaling cascades. This section will focus on three well-characterized examples: Fibroblast Growth Factor (FGF) signaling, Wnt signaling, and selectin-mediated cell adhesion.

Fibroblast Growth Factor (FGF) Signaling

The FGF signaling pathway is crucial for embryonic development, tissue repair, and angiogenesis. The interaction between FGFs, their receptors (FGFRs), and heparan sulfate proteoglycans (HSPGs) is a classic example of co-receptor-mediated signaling. Specific sulfation patterns on the heparan sulfate (HS) chains are indispensable for the formation of a stable FGF-FGFR-HS ternary complex, which is a prerequisite for receptor dimerization and activation.[1][2][3]

Highly sulfated domains within HS, particularly those containing 2-O-sulfated iduronic acid and 6-O-sulfated glucosamine (B1671600) residues, are critical for high-affinity binding to FGFs and FGFRs.[2][3][4] Even sulfated monosaccharides and small oligosaccharides can mimic the function of heparin/HS in promoting FGF signaling. For instance, sucrose (B13894) octasulfate (SOS), a sulfated disaccharide, can induce FGF-dependent FGFR dimerization and activation.[1] This highlights the potential of small, sulfated molecules as therapeutic modulators of FGF signaling. The length and sulfation pattern of the HS chain can determine the specific FGF-FGFR pair that is activated, adding another layer of regulatory complexity.[3]

Figure 1: FGF Signaling Pathway Activation.

Wnt Signaling Pathway

The Wnt signaling pathway is fundamental to embryogenesis and tissue homeostasis, and its dysregulation is often implicated in cancer. Heparan sulfate proteoglycans are key regulators of Wnt signaling, acting as co-receptors that modulate the interaction between Wnt ligands and their Frizzled (Fz) receptors.[5][6][7] The sulfation state of HS chains significantly influences Wnt signaling.

Extracellular sulfatases, such as Sulf1 and Sulf2, can remodel the sulfation pattern of HS by specifically removing 6-O-sulfate groups from glucosamine residues.[5][7] This modification can either promote or inhibit Wnt signaling depending on the specific Wnt ligand and cellular context.[8] For instance, in some contexts, the removal of 6-O-sulfate groups by Sulfs reduces the affinity of Wnt for HSPGs, thereby facilitating its interaction with the Fz receptor and enhancing signaling.[5][9] This demonstrates a dynamic regulatory mechanism where the local enzymatic modification of sulfated monosaccharides fine-tunes cellular responses to Wnt.

Figure 2: Regulation of Wnt Signaling by Sulfation.

Selectin-Mediated Cell Adhesion

Selectins are a family of cell adhesion molecules that play a critical role in the inflammatory response by mediating the initial tethering and rolling of leukocytes on the endothelial surface. The interaction between selectins and their ligands is highly dependent on specific sulfated carbohydrate structures.[10][11]

For example, L-selectin, expressed on leukocytes, binds to ligands on endothelial cells that are decorated with sulfated sialyl Lewis X (sLex) motifs. Specifically, the 6'-sulfo sLex, but not the 6-sulfo sLex, has been shown to be a high-affinity ligand for L-selectin, highlighting the critical importance of the precise location of the sulfate group.[12] Similarly, P-selectin, expressed on activated platelets and endothelial cells, recognizes P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) on leukocytes, an interaction that requires both tyrosine sulfation of the protein backbone and specific O-linked glycans capped with sLex.[13] These examples underscore how sulfation of monosaccharides creates highly specific recognition motifs that govern cell-cell interactions in the immune system.

Figure 3: Selectin-Mediated Leukocyte Adhesion.

Quantitative Analysis of Sulfated Monosaccharide-Protein Interactions

The specificity and affinity of interactions between sulfated monosaccharides and proteins can be quantified using various biophysical techniques. This data is crucial for understanding the structure-activity relationships and for the rational design of therapeutic agents.

| Interacting Molecules | Sulfation Motif | Technique | Binding Affinity (KD) / IC50 | Reference |

| FGF-2 and Heparin-derived Octasaccharides | 2-O-sulfation dependent | Cell-based assay | Inhibition of FGF-2 binding | [2] |

| Antithrombin III and Heparan Sulfate | Specific pentasaccharide sequence | Surface Plasmon Resonance | ~10-7 M | [14] |

| FGF-2 and Heparan Sulfate | N-, 2-O-, and 6-O-sulfation | Surface Plasmon Resonance | ~10-9 M | [3] |

| L-Selectin and 6'-sulfo sialyl Lewisx | 6'-sulfation of Galactose | Cell Adhesion Assay | Enhanced adhesion vs. sLex | [12] |

| P-Selectin and PSGL-1 | Tyrosine sulfation and sLex | Surface Plasmon Resonance | High affinity | [13] |

| Cys-MR and Sulfated Carbohydrates | 3-SO4-Lewisx, 6-SO4-GlcNAc | Fluorescence-based assay | 0.1 mM to 1.0 mM | [15] |

| CD33 and Sulfated Sialosides | 6-O-sulfo-Gal, 6-O-sulfo-GlcNAc | Mass Spectrometry-based assay | 3 to 36-fold enhanced affinity | [16] |

| FGF-2 and Sulfated Tetrasaccharide (T1) | Fully sulfated | Cell-based assay | IC50 = 0.91 µM | [4] |

| FGF-2 and Sulfated Disaccharide (D2) | Specific sulfation | Cell-based assay | IC50 = 17.9 µM | [4] |

| FGF-2 and Sulfated Disaccharide (D3) | Different sulfation than D2 | Cell-based assay | IC50 = 84.5 µM | [4] |

Experimental Protocols for Studying Sulfated Monosaccharide Interactions

A variety of experimental techniques are employed to investigate the role of sulfated monosaccharides in cell signaling. Below are detailed methodologies for two key approaches: Surface Plasmon Resonance (SPR) and Glycan Microarrays.

Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions. It allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[17][18][19]

Methodology:

-

Sensor Chip Preparation:

-

Select a sensor chip appropriate for carbohydrate immobilization (e.g., CM5, sensor chip with a carboxymethylated dextran (B179266) matrix).

-

Activate the carboxymethyl groups on the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

-

Ligand Immobilization:

-

Immobilize the sulfated monosaccharide or oligosaccharide of interest onto the activated sensor surface. This can be achieved through various chemistries, such as amine coupling if the glycan has a free amine group, or by using biotinylated glycans and a streptavidin-coated sensor chip.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

-

Analyte Interaction:

-

Inject a series of concentrations of the protein analyte over the sensor surface.

-

Monitor the change in the SPR signal (measured in response units, RU) in real-time. The binding of the analyte to the immobilized ligand causes an increase in the refractive index at the sensor surface, resulting in a change in the SPR angle.

-

-

Data Analysis:

-

After the association phase, inject buffer to monitor the dissociation of the analyte.

-

Fit the resulting sensorgrams (plots of RU versus time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd, and KD).

-

Figure 4: Surface Plasmon Resonance Workflow.

Glycan Microarrays for High-Throughput Screening

Glycan microarrays enable the simultaneous screening of a protein of interest against a large library of immobilized carbohydrates, providing a comprehensive profile of its binding specificity.[14][20][21][22]

Methodology:

-

Array Fabrication:

-

Blocking:

-

The microarray slide is incubated with a blocking buffer (e.g., bovine serum albumin) to prevent non-specific binding of the protein to the slide surface.

-

-

Protein Incubation:

-

The fluorescently labeled protein of interest is incubated with the glycan microarray.

-

-

Washing:

-

The slide is washed to remove any unbound protein.

-

-

Detection and Analysis:

-

The microarray is scanned using a fluorescence microarray scanner to detect the spots where the labeled protein has bound.

-

The fluorescence intensity of each spot is quantified, providing a measure of the binding affinity of the protein for each specific glycan on the array.

-

Figure 5: Glycan Microarray Workflow.

Future Perspectives and Drug Development

The growing understanding of the critical role of sulfated monosaccharides in cell signaling is opening up new avenues for therapeutic intervention. The development of small molecule mimetics of sulfated glycans that can either promote or inhibit specific signaling pathways holds immense promise.[4] For example, molecules that selectively block the interaction of growth factors with their co-receptors could be potent anti-cancer agents, while molecules that enhance signaling could be used to promote tissue regeneration.

Furthermore, targeting the enzymes responsible for creating and modifying the sulfation code, the sulfotransferases and sulfatases, represents another exciting therapeutic strategy.[5] By modulating the activity of these enzymes, it may be possible to alter the cellular "sulfome" in a way that corrects pathological signaling.

Conclusion

Sulfated monosaccharides are not merely passive structural elements but are active and dynamic regulators of cell signaling. Their intricate sulfation patterns provide a sophisticated mechanism for fine-tuning cellular responses to a wide array of external stimuli. A deeper understanding of the "sulfation code" and the development of tools to manipulate it will undoubtedly lead to the discovery of novel therapeutic agents for a host of human diseases. This guide provides a foundational understanding of this complex field, equipping researchers and drug developers with the knowledge to explore and exploit the therapeutic potential of sulfated monosaccharides.

References

- 1. Structural Basis for Activation of Fibroblast Growth Factor Signaling by Sucrose Octasulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Heparan Sulfate Domains Required for Fibroblast Growth Factor 1 and 2 Signaling through Fibroblast Growth Factor Receptor 1c - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Extracellular Sulfatases, Elements of the Wnt Signaling Pathway, Positively Regulate Growth and Tumorigenicity of Human Pancreatic Cancer Cells | PLOS One [journals.plos.org]

- 6. Wnts, signaling and sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

- 8. Sulf1 has ligand-dependent effects on canonical and non-canonical Wnt signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A study on the interactions between Heparan Sulfate Proteoglycans and Wnt proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A role for the cell adhesion molecule CD44 and sulfation in leukocyte-endothelial cell adhesion during an inflammatory response? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 12. 6'-Sulfo sialyl Lex but not 6-sulfo sialyl Lex expressed on the cell surface supports L-selectin-mediated adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. “Stuck on Sugars – How Carbohydrates Regulate Cell Adhesion, Recognition, and Signaling” - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Construction of heparan sulfate microarray for investigating the binding of specific saccharide sequences to proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The molecular mechanism of sulfated carbohydrate recognition by the cysteine-rich domain of mannose receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Surface Plasmon Resonance Analysis for Quantifying Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pure.psu.edu [pure.psu.edu]

- 19. Surface Plasmon Resonance Analysis for Quantifying Protein–Carbohydrate Interactions | Springer Nature Experiments [experiments.springernature.com]

- 20. zbiotech.com [zbiotech.com]

- 21. Microarray Method for the Rapid Detection of Glycosaminoglycan–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Glycan array - Wikipedia [en.wikipedia.org]

Investigating Protein-Carbohydrate Interactions with Sulfated Sugars: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and critical data for investigating the intricate interactions between proteins and sulfated sugars. These interactions are fundamental to a vast array of biological processes, from cell signaling and adhesion to viral entry and anticoagulation, making them a fertile ground for therapeutic intervention and drug development. This document offers detailed experimental protocols, a compilation of quantitative binding data, and visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding and practical application of these techniques in a research setting.

Introduction to Protein-Sulfated Sugar Interactions

Sulfated sugars, predominantly in the form of glycosaminoglycans (GAGs) like heparan sulfate (B86663), chondroitin (B13769445) sulfate, and heparin, are complex linear polysaccharides characterized by their high degree of sulfation. This sulfation imparts a significant negative charge, creating specific patterns that are recognized by a multitude of proteins. These interactions are not merely driven by electrostatic attraction but exhibit a remarkable degree of specificity, dictated by the precise arrangement of sulfate groups, the underlying sugar backbone, and the three-dimensional structure of the protein's binding site.[1][2][3]

The biological significance of these interactions is vast. They are integral to the regulation of growth factor signaling, chemokine gradients, and the activity of enzymes involved in hemostasis.[4][5][6][7][8] Consequently, the dysregulation of protein-sulfated sugar interactions is implicated in numerous diseases, including cancer, inflammatory disorders, and infectious diseases, making them attractive targets for novel therapeutics. Understanding the nuances of these interactions at a molecular level is therefore paramount for the development of targeted drugs and biologics.

Key Experimental Techniques and Protocols

A variety of biophysical techniques are employed to characterize the binding affinity, kinetics, thermodynamics, and structural basis of protein-sulfated sugar interactions.[9][10][11] Each method offers unique insights, and a multi-pronged approach is often necessary for a comprehensive understanding.

Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions.[12][13][14][15][16] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_d).[15]

Experimental Protocol: A General SPR Workflow

-

Ligand Immobilization:

-

The protein or the sulfated sugar can be immobilized on the sensor chip. Amine coupling is a common method for immobilizing proteins. For sulfated sugars, biotinylated glycans can be captured on a streptavidin-coated sensor chip.

-

Activate the sensor surface (e.g., CM5 chip) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject the protein solution (typically 10-100 µg/mL in an appropriate buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) to achieve the desired immobilization level.

-

Deactivate the remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

-

-

Analyte Interaction Analysis:

-

Prepare a series of analyte (the binding partner not immobilized) concentrations in a suitable running buffer (e.g., HBS-EP+).

-

Inject the analyte solutions over the sensor surface at a constant flow rate.

-

Monitor the association phase, followed by a dissociation phase where only running buffer flows over the surface.

-

Regenerate the sensor surface with a suitable regeneration solution (e.g., a pulse of high salt or low pH solution) to remove the bound analyte, if necessary.

-

-

Data Analysis:

-

Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine k_on, k_off, and K_d.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[8][17][18][19][20] In a single experiment, ITC can determine the binding affinity (K_d), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[17][18][19]

Experimental Protocol: A General ITC Workflow

-

Sample Preparation:

-

Dialyze both the protein and the sulfated sugar ligand extensively against the same buffer to minimize buffer mismatch effects.

-

Accurately determine the concentrations of both the protein and the ligand.

-

Degas the solutions immediately before the experiment to prevent air bubbles in the calorimeter.

-

-

Titration Experiment:

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the sulfated sugar solution into the injection syringe.

-

Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and spacing.

-

Perform a series of injections of the ligand into the protein solution.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.

-

Plot the integrated heat data against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine n, K_d, and ΔH.

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equations: ΔG = -RTln(K_a) and ΔG = ΔH - TΔS, where K_a = 1/K_d.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural and dynamic information about protein-sulfated sugar interactions at an atomic level.[10][21][22][23] Techniques like chemical shift perturbation (CSP), saturation transfer difference (STD) NMR, and transferred Nuclear Overhauser Effect (trNOE) are particularly powerful.[22]

Experimental Protocol: Chemical Shift Perturbation (CSP) NMR

-

Sample Preparation:

-

Produce isotopically labeled (¹⁵N or ¹³C) protein.

-

Prepare a concentrated stock solution of the unlabeled sulfated sugar ligand in the same buffer as the protein. The buffer should be a deuterated solvent (e.g., D₂O-based).

-

-

NMR Data Acquisition:

-

Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.

-

Titrate the sulfated sugar into the protein sample in a stepwise manner.

-

Acquire a ¹H-¹⁵N HSQC spectrum after each addition of the ligand.

-

-

Data Analysis:

-

Overlay the series of HSQC spectra.

-

Monitor the changes in the chemical shifts of the protein's backbone amide resonances upon ligand binding.

-

Map the residues with significant chemical shift perturbations onto the protein's structure to identify the binding site.

-

The magnitude of the chemical shift changes can be used to estimate the dissociation constant (K_d).

-

X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional structural information of protein-sulfated sugar complexes, revealing the precise atomic interactions at the binding interface.[3][9][24]

Experimental Protocol: A General X-ray Crystallography Workflow

-

Crystallization:

-

Highly purify the protein of interest.

-

Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature) to obtain protein crystals. This can be done with the protein alone or in the presence of the sulfated sugar (co-crystallization).

-

Alternatively, soak pre-formed protein crystals in a solution containing the sulfated sugar.[25]

-

-

Data Collection:

-

Cryo-protect the crystals to prevent damage from X-ray radiation.[25]

-

Mount the crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

-

Collect the diffraction data as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-